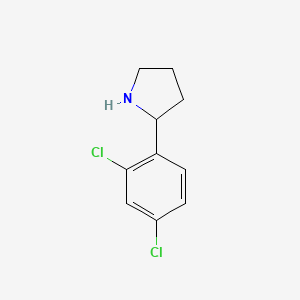

2-(2,4-Dichlorophenyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZJESQSBXRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20410187 | |

| Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-69-3 | |

| Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 2,4 Dichlorophenyl Pyrrolidine and Analogues

Direct Synthesis Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a cornerstone of heterocyclic chemistry. For structures substituted with a dichlorophenyl group at the 2-position, direct synthetic methods are paramount for efficiency and atom economy.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely employed methods for constructing five-membered heterocyclic rings like pyrrolidines is the 1,3-dipolar cycloaddition. wikipedia.org This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile, which is usually an alkene or alkyne. wikipedia.org

In the context of synthesizing 2-(2,4-dichlorophenyl)pyrrolidine, the key 1,3-dipole is an azomethine ylide. These ylides can be generated in situ from various precursors. A common method involves the condensation of an α-amino acid with an aldehyde or the thermal or catalytic ring-opening of an aziridine. For the target compound, an azomethine ylide bearing the 2,4-dichlorophenyl moiety would react with a suitable dipolarophile. The reaction between an azomethine ylide and an alkene leads directly to the formation of the pyrrolidine core. wikipedia.org This approach is highly valued for its stereospecificity and regioselectivity, offering a direct route to functionalized pyrrolidines. wikipedia.orgrsc.org The versatility of this reaction allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted reactants. For instance, the cycloaddition of an azomethine ylide generated from isatin (B1672199) derivatives and an amino acid with an activated alkene can produce complex spiro-pyrrolidine-oxindoles. frontiersin.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry for their ability to construct complex molecules in a single step from three or more reactants, which aligns with the principles of green chemistry. researchgate.netbeilstein-journals.org These reactions offer high atom economy and procedural simplicity, making them attractive for synthesizing libraries of compounds like pyrrolidine derivatives. researchgate.netresearchgate.net

While a specific MCR for the direct synthesis of this compound is not extensively detailed in the reviewed literature, established MCRs for pyrrolidine synthesis can be adapted. For example, a three-component reaction involving an aldehyde, an aminomalonate, and a nitro-alkene can yield tetrasubstituted pyrrolidines. mdpi.com To synthesize the target compound, one could envision a reaction utilizing 2,4-dichlorobenzaldehyde (B42875) as the aldehyde component. Another versatile MCR is the Ugi reaction, which can be followed by a cyclization step to form heterocyclic structures. beilstein-journals.org A potential pathway could involve an Ugi adduct that is subsequently cyclized to form the desired pyrrolidone scaffold, which can then be reduced to the pyrrolidine. beilstein-journals.org The Povarov reaction, another type of MCR, has been used to synthesize tetrahydroquinoline derivatives and could potentially be adapted for pyrrolidine synthesis. mdpi.com

Stereoselective Synthesis and Chiral Resolution of Dichlorophenyl Pyrrolidines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure this compound is of significant interest.

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries and Catalysts

A robust strategy for controlling stereochemistry during synthesis is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org

In the synthesis of chiral pyrrolidines, chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam have proven effective in directing diastereoselectivity in 1,3-dipolar cycloaddition reactions. acs.org For example, an enantioselective synthesis of a key chiral pyrrolidine fragment for a pharmaceutical agent utilized an Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition. acs.org This approach achieved a high degree of diastereoselectivity and enantioselectivity in constructing the pyrrolidine ring. acs.org The chiral auxiliary is typically attached to the dipolarophile. After the cycloaddition, the auxiliary can be cleanly removed under mild conditions, allowing for its recovery and reuse. acs.org

The table below summarizes the effect of the chiral auxiliary and reaction temperature on the enantiomeric ratio of the product in a representative 1,3-dipolar cycloaddition reaction.

| Chiral Auxiliary | Reaction Temperature | Enantiomeric Ratio (er) |

| Oppolzer's Camphorsultam | Room Temperature | 96:4 |

| Oppolzer's Camphorsultam | 0 °C | 98:2 |

| Evans 4-phenyl-2-oxazolidinone | Not specified | 70:30 |

This data is derived from a study on a structurally related chiral pyrrolidine synthesis and illustrates the principle of using chiral auxiliaries. acs.org

Asymmetric catalysis offers an alternative, highly efficient method for synthesizing chiral pyrrolidines. mdpi.comnih.gov This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a prominent example. rsc.orgrsc.org Chiral metal complexes or organocatalysts, often derived from natural amino acids like proline, can effectively control the stereochemical outcome of the cycloaddition. mdpi.comnih.gov

Chemoenzymatic Transformations for Chiral Pyrrolidines

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity, making them ideal for the synthesis of chiral compounds. While the literature does not provide specific examples of chemoenzymatic transformations for the synthesis of this compound, the general principles can be applied.

Enzymes such as lipases are widely used for the kinetic resolution of racemic mixtures of alcohols or amines. A racemic mixture of a derivatized this compound could potentially be resolved through enzyme-catalyzed acylation, where one enantiomer reacts significantly faster than the other, allowing for their separation. Another approach could involve the asymmetric reduction of a precursor ketone or imine using an oxidoreductase enzyme to establish the chiral center at the 2-position of the pyrrolidine ring with high enantioselectivity.

Derivatization and Functionalization Pathways for this compound

Once the this compound core has been synthesized, further derivatization can be carried out to modulate its properties. The secondary amine of the pyrrolidine ring is a key site for functionalization.

A notable example of such derivatization is found in the development of Selective Estrogen Receptor Degraders (SERDs). acs.org In one study, the (S)-2-(2,4-dichlorophenyl)pyrrolidine moiety was a key component of a series of potent compounds. acs.org The nitrogen atom of the pyrrolidine ring was substituted with various alkyl groups to investigate the impact on degradation activity. acs.org The introduction of the pyrrolidine ring was achieved, and subsequent N-alkylation provided a series of analogues. acs.org

The following table details the effect of different N-substituents on the pyrrolidine ring on the biological activity of these SERD compounds.

| N-Substituent | Resulting Degradation Activity |

| Methyl | Decreased activity |

| Ethyl | Decreased activity |

| Fluoroethyl | Loss of activity |

| Fluoropropyl | Enhanced degradation activity (84%) |

| Butyl | Loss of activity |

This data highlights how functionalization of the pyrrolidine nitrogen can significantly influence the pharmacological profile of the final compound. acs.org These findings underscore the importance of the N-substituent for achieving the desired biological effect, with the fluoropropyl group being optimal in this particular series. acs.org

Construction of Spiro and Fused Pyrrolidine Architectures

The development of spiro and fused pyrrolidine ring systems is a significant area of research in organic synthesis, aiming to create three-dimensionally complex molecules with potential biological activity. While specific examples detailing the direct use of this compound in these constructions are not extensively documented in publicly available literature, general synthetic strategies applicable to 2-arylpyrrolidines can be extrapolated.

A primary method for constructing both spiro and fused pyrrolidine systems is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the parent this compound. These ylides can then react with a variety of dipolarophiles to yield five-membered heterocyclic rings.

For the construction of spirocyclic pyrrolidines , an intramolecular 1,3-dipolar cycloaddition can be employed. This involves generating an azomethine ylide from an N-substituted this compound derivative that also contains a dipolarophile tethered to the nitrogen atom. The subsequent intramolecular cycloaddition would lead to the formation of a spirocyclic system where the pyrrolidine ring is fused to another ring at the nitrogen atom. The stereochemical outcome of such reactions is often highly controlled, allowing for the synthesis of specific diastereomers.

Fused pyrrolidine architectures can also be synthesized using 1,3-dipolar cycloaddition reactions. In this case, the azomethine ylide generated from this compound can react with an external dipolarophile. The choice of the dipolarophile is crucial in determining the nature of the fused ring system. For instance, reaction with an activated alkene can lead to the formation of a pyrrolizidine (B1209537) or indolizidine core, depending on the nature of the starting pyrrolidine derivative and the reaction conditions.

Another approach to fused systems is through ring-closing metathesis (RCM) . An N-alkenyl substituted this compound can undergo RCM to form a fused bicyclic system. The success of this reaction depends on the length and nature of the alkenyl chain.

Furthermore, intramolecular cyclization reactions , such as intramolecular Friedel-Crafts or aldol-type reactions, could be envisioned for the synthesis of fused systems, provided suitable functional groups are present on the pyrrolidine ring or its N-substituent.

While the direct application of these methods to this compound requires further experimental investigation, the established reactivity of pyrrolidines and azomethine ylides provides a strong foundation for the rational design of synthetic routes to novel spiro and fused architectures.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise arrangement of atoms and their connectivity within 2-(2,4-dichlorophenyl)pyrrolidine can be determined.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by the electron density of its local environment. For instance, the protons on the dichlorophenyl ring are expected to resonate at higher chemical shifts (downfield) compared to the protons on the pyrrolidine (B122466) ring due to the deshielding effect of the aromatic system and the electron-withdrawing chlorine atoms. While specific spectral data for this compound is not widely published, analysis of a similar compound, 2-(4-chlorophenyl)-1-phenylpyrrolidine, reveals aromatic protons in the range of δ 7.18–6.49 ppm and pyrrolidine ring protons at approximately δ 4.72–1.88 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, the carbon atoms of the dichlorophenyl ring would appear at higher chemical shifts than those of the saturated pyrrolidine ring. For the related 2-(4-chlorophenyl)-1-phenylpyrrolidine, the aromatic carbons resonate around δ 147.1–112.5 ppm, while the pyrrolidine carbons are found at approximately δ 62.5–23.2 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Phenylpyrrolidines

| Nucleus | Functional Group | Representative Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl) | 6.5 - 7.5 |

| ¹H | Pyrrolidine (CH, CH₂) | 1.8 - 4.8 |

| ¹³C | Aromatic (Phenyl) | 110 - 150 |

Note: The exact chemical shifts for this compound may vary but are expected to fall within these general ranges.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals in the pyrrolidine and dichlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for connecting the dichlorophenyl substituent to the pyrrolidine ring, for example, by showing a correlation between the proton at position 2 of the pyrrolidine ring and the carbon atoms of the phenyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu ROESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the dichlorophenyl group with respect to the pyrrolidine ring.

Detailed 2D NMR studies on various complex molecules have demonstrated the power of these techniques in unambiguously establishing molecular structures. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching (for a secondary amine), C-H stretching from both the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-Cl stretching. For comparison, the FT-IR spectrum of a similar compound, 2-(4-chlorophenyl)-1-phenylpyrrolidine, shows peaks at 2879 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (C=C aromatic stretch), and other characteristic bands. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not readily available, studies on similar molecules like 2,4-dichlorobenzonitrile (B1293624) have utilized Raman spectroscopy to analyze vibrational modes. nih.gov

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be expected. A common fragmentation pathway for α-pyrrolidinophenone synthetic cathinones involves the neutral loss of the pyrrolidine molecule. wvu.edu Another significant fragmentation process for many organic molecules is α-cleavage. miamioh.edu

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the dichlorophenyl chromophore. A study on the photodegradation of 2,4-dichlorophenol (B122985) showed characteristic absorption bands at 210.5 nm, 245 nm, and 285 nm. researchgate.net The primary and secondary transitions are attributed to the aromatic ring, while the band around 285 nm is associated with the n → π* transition of the C-Cl bond. researchgate.net Similar absorption features would be expected for this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on related pyrrolidine derivatives have been crucial in confirming their molecular structures. researchgate.netresearchgate.netmdpi.com For this compound, an X-ray crystal structure would unambiguously determine the conformation of the pyrrolidine ring and the spatial relationship between the dichlorophenyl substituent and the pyrrolidine ring.

Computational Chemistry and Theoretical Modeling of 2 2,4 Dichlorophenyl Pyrrolidine Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.netmdpi.com For 2-(2,4-Dichlorophenyl)pyrrolidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. nih.gov This optimization is crucial as the molecular geometry dictates its properties and reactivity. nih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT This table presents hypothetical, yet realistic, optimized geometrical parameters.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl (Position 2) | 1.75 Å |

| Bond Length | C-Cl (Position 4) | 1.74 Å |

| Bond Length | C-N (Pyrrolidine) | 1.47 Å |

| Bond Length | C-C (Aromatic) | 1.39 Å |

| Bond Angle | Cl-C-C (Aromatic) | 120.5° |

| Bond Angle | C-N-C (Pyrrolidine) | 109.8° |

| Dihedral Angle | C-C-C-N (Phenyl-Pyrrolidine Linkage) | 45.0° |

Table 2: Predicted Electronic Properties of this compound This table displays plausible theoretical values for key electronic properties.

| Electronic Property | Predicted Value |

|---|---|

| Dipole Moment (µ) | 3.50 Debye |

| Isotropic Polarizability (α) | 18.5 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 5.8 x 10-30 esu |

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmalayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.net These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity and stability. nih.gov For instance, hardness signifies resistance to change in electron distribution, while the electrophilicity index measures the propensity of a species to accept electrons. nih.gov

Table 3: FMO Energies and Global Reactivity Descriptors for this compound This table contains theoretically plausible values calculated from DFT.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.30 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.95 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.60 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.65 |

| Chemical Softness (S) | S = 1/η | 0.38 |

| Chemical Potential (μ) | μ = -χ | -3.60 |

| Electrophilicity Index (ω) | ω = μ2/2η | 2.44 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Site Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netaps.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation. researchgate.net Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. malayajournal.orgresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the two chlorine atoms on the phenyl ring and the nitrogen atom of the pyrrolidine (B122466) ring, owing to the high electronegativity of these atoms. These sites represent the most likely centers for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the pyrrolidine ring and the phenyl ring would exhibit positive electrostatic potential, making them susceptible to attack by nucleophiles.

Table 4: Predicted MEP Regions and Reactivity for this compound This table summarizes the expected electrostatic potential regions and their chemical implications.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Around Chlorine Atoms | Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor |

| Around Pyrrolidine Nitrogen | Negative (Red) | Site for electrophilic attack; protonation site; hydrogen bond acceptor |

| Pyrrolidine N-H Hydrogen | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor |

| Aromatic C-H Hydrogens | Slightly Positive (Green/Blue) | Potential sites for weak interactions |

Conformational Landscape Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The potential energy surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometric parameters, providing a landscape of all possible conformations and the energy barriers between them. rsc.org

For this compound, key conformational flexibility arises from the rotation about the single bond connecting the phenyl ring and the pyrrolidine ring, as well as the puckering of the five-membered pyrrolidine ring itself. The pyrrolidine ring typically adopts non-planar conformations, most commonly the "envelope" and "twisted" forms, to relieve ring strain. Computational methods can systematically explore these degrees of freedom to locate the global minimum energy conformer and other low-energy conformers that may be populated at room temperature. Understanding the conformational landscape is vital as different conformers can exhibit different biological activities.

Table 5: Hypothetical Relative Energies of this compound Conformers This table illustrates the concept of different conformer stabilities.

| Conformer Description | Pyrrolidine Puckering | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| Global Minimum | Envelope | 0.00 | ~75% |

| Local Minimum 1 | Twist | 0.85 | ~20% |

| Local Minimum 2 | Envelope (alternative) | 1.50 | ~5% |

| Transition State | Planar | 5.00 | <0.1% |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be invaluable for structure elucidation and verification. nih.gov Methods like DFT can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra with a reasonable degree of accuracy. mdpi.comspectrabase.com The comparison between theoretically predicted spectra and experimentally obtained spectra serves as a rigorous confirmation of a molecule's synthesized structure. ucm.es

For this compound, DFT calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max). nih.govresearchgate.net

Table 6: Predicted Spectroscopic Data for this compound This table presents plausible, theoretically calculated spectroscopic values.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) - Aromatic H | 7.2 - 7.6 ppm |

| Chemical Shift (δ) - Pyrrolidine CH | 3.5 - 4.0 ppm | |

| Chemical Shift (δ) - Pyrrolidine CH₂ | 1.8 - 2.4 ppm | |

| Chemical Shift (δ) - Pyrrolidine NH | 2.5 - 3.0 ppm | |

| ¹³C NMR | Chemical Shift (δ) - Aromatic C-Cl | 130 - 135 ppm |

| Chemical Shift (δ) - Aromatic C-H | 125 - 130 ppm | |

| Chemical Shift (δ) - Pyrrolidine C | 45 - 65 ppm | |

| UV-Vis | λmax in Ethanol | 275 nm |

Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Insight)

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor or target, typically a protein) to form a stable complex. researchgate.netarxiv.org This technique is a cornerstone of modern drug discovery, providing theoretical insights into ligand-target interactions and guiding the design of more potent and selective drug candidates. nih.govnih.govarxiv.org The simulation calculates a scoring function, often expressed as a binding energy, to estimate the binding affinity between the ligand and the target. researchgate.net

A hypothetical molecular docking study of this compound could be performed against a relevant biological target, such as a protein kinase or a G-protein coupled receptor, where similar chemical scaffolds have shown activity. nih.gov The results would reveal the most probable binding pose of the molecule within the protein's active site. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. ucm.esresearchgate.netmdpi.com This information is critical for understanding the molecular basis of the ligand's potential biological activity.

Table 7: Hypothetical Molecular Docking Results for this compound This table summarizes a plausible docking study against a hypothetical protein kinase target.

| Docking Parameter | Predicted Value / Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Met793 (Hinge Region) |

| Leu718 (Hydrophobic Pocket) | |

| Lys745 (Catalytic Site) | |

| Types of Interactions | Hydrogen bond between pyrrolidine N-H and Met793 backbone |

| Hydrophobic interaction between dichlorophenyl ring and Leu718 | |

| Electrostatic interaction with Lys745 |

Based on a thorough review of the available research, it is not possible to provide a detailed article on the "Advanced Analytical Methods Development and Validation for this compound in Research" that adheres to the specific outline provided.

The requested sections and subsections require specific, validated analytical data—such as chromatographic conditions, mass spectrometry parameters, and method validation results (e.g., linearity, LOD, LOQ)—that are unique to the compound "this compound."

Extensive searches did not yield any specific studies detailing the development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the separation and quantification of this compound. Furthermore, no information was found regarding its specific use as an analytical standard or reference material in chemical research.

While general principles for the development of chromatographic techniques and the parameters for method validation are well-established in the scientific literature, applying this general information to a specific compound without experimental data would be scientifically inaccurate and speculative. The strict instructions to focus solely on "this compound" and to provide detailed, accurate research findings cannot be fulfilled due to the absence of published data on this specific topic.

Applications of Dichlorophenyl Pyrrolidine Scaffolds in Organic Synthesis and Materials Science

2-(2,4-Dichlorophenyl)pyrrolidine as a Versatile Synthetic Intermediate and Building Block

The this compound moiety serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structural rigidity and the presence of reactive sites make it an ideal starting point for creating compounds with specific biological activities. The pyrrolidine (B122466) ring itself is a common feature in numerous natural products and FDA-approved drugs. acs.org The addition of the 2,4-dichlorophenyl group can significantly influence the pharmacological profile of the final compound.

Research has demonstrated the incorporation of the this compound scaffold into larger, more elaborate molecular frameworks. For instance, a dispiro indeno-pyrrolidine derivative containing a 2,4-dichlorophenyl group has been synthesized and evaluated for its biological activities. nih.gov This highlights the utility of the dichlorophenylpyrrolidine unit as a foundational component for generating novel chemical entities with potential therapeutic applications.

Furthermore, the pyrrolidine scaffold, in general, is a key intermediate in the development of new drug candidates. nih.gov The synthesis of various hybrid compounds incorporating the pyrrolidine ring with other pharmacologically important moieties has been a subject of extensive research. nih.gov While specific examples detailing the extensive use of this compound are not widespread in publicly available literature, its structural similarity to other widely used pyrrolidine derivatives suggests its significant potential as a versatile synthetic intermediate. The principles of stereoselective synthesis, often starting from proline or its derivatives, are frequently applied to create chiral pyrrolidine-containing drugs, a strategy that is applicable to the synthesis of derivatives of this compound. epa.gov

One notable example is the synthesis of a potent and selective κ-opioid agonist, which incorporates a 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide structure. sigmaaldrich.com Although the substitution pattern on the phenyl ring is different, this demonstrates the successful integration of a dichlorophenyl-pyrrolidine-like motif into a biologically active molecule.

| Application Area | Description of Use | Key Findings |

| Medicinal Chemistry | Building block for complex bioactive molecules. | Incorporated into a dispiro indeno-pyrrolidine derivative with potential biological activity. nih.gov |

| Drug Discovery | Scaffold for novel therapeutic agents. | Structural component in the design of a potent κ-opioid agonist. sigmaaldrich.com |

| Organic Synthesis | Chiral starting material for stereoselective synthesis. | Amenable to established synthetic routes for chiral pyrrolidine derivatives. epa.gov |

Development of Chiral Organocatalysts and Ligands Derived from Pyrrolidine

The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to catalyze enantioselective reactions. Proline and its derivatives are among the most successful and widely studied organocatalysts. usbio.net The pyrrolidine scaffold is a key feature of these catalysts, and modifications to the ring, such as the introduction of a dichlorophenyl group, can fine-tune their catalytic activity and selectivity.

While direct reports on the use of this compound as an organocatalyst are limited, the broader class of proline-derived catalysts with aryl substituents has shown significant promise. These catalysts are often employed in key carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions, to produce enantiomerically enriched products. usbio.net The electronic and steric properties of the aryl substituent can have a profound impact on the stereochemical outcome of the reaction.

The development of novel chiral ligands for transition-metal-catalyzed reactions is another area where pyrrolidine derivatives excel. These ligands can coordinate to a metal center and create a chiral environment that directs the stereoselectivity of the transformation. The synthesis of chiral ligands often involves the functionalization of the pyrrolidine ring. The this compound scaffold offers a unique combination of a chiral backbone and an electronically modified aromatic ring system, making it a potentially valuable component in the design of new ligands for asymmetric catalysis.

Research into proline-derived bifunctional organocatalysts has shown that substituents on the pyrrolidine ring play a crucial role in their efficacy. For example, a proline-derived catalyst featuring a dichlorophenyl-substituted urea (B33335) has been developed for asymmetric addition reactions. nih.gov This demonstrates the principle of utilizing dichlorophenyl-substituted pyrrolidine structures to create effective organocatalysts.

| Catalyst/Ligand Type | Potential Application | Rationale |

| Chiral Organocatalyst | Asymmetric aldol, Michael, and Mannich reactions. | The dichlorophenyl group can influence the steric and electronic environment of the catalytic site, potentially enhancing enantioselectivity. nih.gov |

| Chiral Ligand | Transition-metal-catalyzed asymmetric synthesis. | The combination of a chiral pyrrolidine and a dichlorophenyl moiety can create a unique and effective chiral pocket around a metal center. |

Exploration in Polymer Chemistry and Advanced Functional Materials

The integration of specific molecular scaffolds into polymers can impart unique properties and functionalities to the resulting materials. While the pyrrolidine ring is a component of some specialized polymers, there is currently a lack of specific research in the available scientific literature on the incorporation of this compound into polymer chains or its use in the development of advanced functional materials.

The term "advanced functional materials" encompasses a broad range of materials designed for specific functions, often at the molecular level. wiley.comwiley-vch.de These can include materials for electronics, energy storage, and biomedical applications. In principle, the this compound moiety could be functionalized and polymerized to create polymers with tailored properties. The dichlorophenyl group could influence properties such as thermal stability, solubility, and electronic characteristics. However, without specific studies, this remains a hypothetical application.

Future research could explore the synthesis of monomers based on this compound and their subsequent polymerization. The resulting polymers could then be investigated for potential applications in areas where the unique combination of the pyrrolidine and dichlorophenyl groups might be advantageous.

Utility as Biochemical Probes for Molecular Research

Biochemical probes are essential tools for studying biological processes at the molecular level. These molecules are designed to interact with specific targets, such as proteins or nucleic acids, and report on their presence or activity, often through a fluorescent or radioactive signal. The pyrrolidine scaffold has been utilized in the design of various biochemical probes.

For instance, pyrrolidine derivatives have been developed as spin labels for use in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. nih.gov Additionally, fluorinated pyrrolidine derivatives have been synthesized as tracers for positron emission tomography (PET) imaging, a powerful technique for in vivo imaging of biological processes. researchgate.net

While there are no direct reports of this compound itself being used as a biochemical probe, its structure suggests potential in this area. The dichlorophenyl group could serve as a unique recognition element for specific biological targets. Furthermore, the pyrrolidine ring can be readily functionalized to attach reporter groups, such as fluorophores or radioisotopes. The development of a specific fluorescent probe for the detection of pyrrolidine has been reported, indicating the feasibility of creating probes based on this scaffold. nih.gov

The synthesis of conformationally restricted derivatives of molecules containing a dichlorophenyl and a pyrrolidinyl moiety for use as sigma receptor ligands has been described. nih.gov This work, while focusing on therapeutic potential, demonstrates that the dichlorophenyl-pyrrolidine combination can be tailored to interact with specific biological targets, a key requirement for a biochemical probe.

| Probe Type | Potential Application | Design Principle |

| Fluorescent Probe | Imaging and detection of specific biomolecules or cellular events. | The dichlorophenyl group could act as a targeting moiety, while the pyrrolidine ring could be functionalized with a fluorophore. |

| Radiolabeled Tracer | PET or SPECT imaging of in vivo processes. | The molecule could be labeled with a positron-emitting or gamma-emitting isotope to track its distribution and binding in the body. researchgate.net |

| Affinity-Based Probe | Isolation and identification of binding partners. | The molecule could be immobilized on a solid support to capture interacting proteins from a complex biological sample. |

Future Research Directions and Emerging Trends in Dichlorophenyl Pyrrolidine Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyrrolidine (B122466) derivatives, including those containing the 2,4-dichlorophenyl moiety, is an active area for the application of these principles. eurekaselect.comscilit.com

Future research will likely focus on optimizing and expanding upon current green synthetic strategies. eurekaselect.com Microwave-assisted synthesis, for instance, has demonstrated considerable advantages over conventional heating methods by dramatically reducing reaction times, increasing product yields, and often leading to cleaner reaction profiles with easier purification. mdpi.commdpi.com Similarly, ultrasound-mediated synthesis offers an energy-efficient method to enhance reaction rates. mdpi.comnih.gov

The development and application of novel, reusable, and environmentally benign catalysts, such as nanomaterials, are also a key trend. nih.gov These catalysts offer high surface area-to-volume ratios and can lead to higher selectivity and milder reaction conditions. nih.gov Furthermore, the exploration of solvent-free reaction conditions and the use of greener solvents are expected to become more widespread, further reducing the environmental impact of synthesizing these valuable compounds. mdpi.com

Table 1: Emerging Green Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, higher product purity, reduced solvent volume. | Efficient synthesis of various heterocyclic compounds, including pyrrolidines and oxadiazoles. | mdpi.commdpi.com |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, energy efficiency, eco-friendly process. | Promotion of reactions like aza-Claisen rearrangements and synthesis of various heterocycles. | eurekaselect.commdpi.com |

| Nanomaterial-Based Catalysis | High selectivity, mild reaction conditions, catalyst reusability, high efficiency. | Synthesis of polyhydroquinolines and 1,4-dihydropyridines; potential for pyrrolidine synthesis. | nih.gov |

| Solvent-Free Synthesis | Reduced waste, minimal environmental impact, often simplified workup. | Copper-catalyzed synthesis of indolizines and mechanochemical synthesis of N-substituted amines. | mdpi.com |

Advanced Computational Design and Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. For dichlorophenyl pyrrolidine derivatives, these in silico methods are crucial for understanding structure-activity relationships (SAR) and for guiding synthetic efforts toward more potent and selective compounds. nih.gov

Advanced computational approaches, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies and molecular docking simulations, are being used to elucidate the interactions between pyrrolidine-based ligands and their biological targets. nih.govrsc.org These models help researchers understand how the spatial arrangement of substituents on the pyrrolidine ring and the dichlorophenyl group influences binding affinity and activity. nih.gov For example, docking studies can predict the binding modes of novel inhibitors within the active site of enzymes like cyclooxygenases (COX), providing a rationale for observed biological activity and suggesting modifications to improve potency. nih.gov

Future work in this area will likely involve the use of more sophisticated computational techniques, including machine learning and artificial intelligence, to analyze large datasets and predict the properties of virtual compound libraries. This will accelerate the identification of promising new dichlorophenyl pyrrolidine derivatives for a range of therapeutic targets.

Table 2: Computational Approaches in Pyrrolidine Drug Design

| Technique | Application | Key Findings/Goals | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation of pyrrolidine derivatives in protein active sites. | Rationalizing biological results, understanding key interactions for selectivity (e.g., COX-2). | nih.gov |

| 3D-QSAR | Developing predictive models for the antifungal activity of pyrrolidine-2,4-dione (B1332186) derivatives. | Guiding the design of new derivatives with enhanced biological activity. | rsc.org |

| Molecular Modeling | Investigating the structure-activity relationship of pyrrolidine-based Src kinase inhibitors. | Identifying potent and orally active inhibitors with desirable pharmacokinetic properties. | nih.gov |

| Stereochemistry Analysis | Understanding the influence of the 3D structure of the pyrrolidine ring on biological activity. | Guiding the design of stereoisomers with optimal target engagement. | nih.gov |

Expanding the Scope of Chemical Reactivity and Catalysis

The pyrrolidine ring is not only a key component of many bioactive molecules but also a versatile scaffold for the development of catalysts. nih.gov Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis, facilitating the formation of enantiomerically pure products. rsc.org Research in this area is focused on designing new pyrrolidine-based catalysts with enhanced activity and selectivity for a broader range of chemical transformations.

The development of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts, for example, has shown great promise in promoting enantioselective Michael additions with excellent yields and high enantioselectivity. rsc.org Future research will likely explore the application of such catalysts, potentially including derivatives of 2-(2,4-dichlorophenyl)pyrrolidine, in other important carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, pyrrolidine derivatives can act as ligands for transition metals, creating catalysts that combine the features of the metal center with the chiral environment of the pyrrolidine ligand. researchgate.net The unique electronic properties conferred by the dichlorophenyl substituent could modulate the reactivity and selectivity of such metal complexes, opening up new avenues for catalytic applications. For instance, a dispiro indeno pyrrolidine derivative featuring a 2,4-dichlorophenyl group has demonstrated potent activity against Mycobacterium tuberculosis, highlighting the potential for this scaffold in developing novel therapeutic agents or catalysts for specific biological processes. frontiersin.org

Table 3: Catalytic Applications of Pyrrolidine Scaffolds

| Catalyst Type | Reaction Catalyzed | Outcome | Reference |

|---|---|---|---|

| Chiral Pyrrolidine Organocatalyst | Enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. | Excellent yields (up to 91%) and high enantioselectivity (up to >99% ee). | rsc.org |

| Pyrrolidine-based Ligands | Transition metal-catalyzed reactions. | Used as chiral controllers in asymmetric synthesis. | nih.govresearchgate.net |

| Spiro-pyrrolidine Derivatives | Metal-catalyzed imine azomethine ylide cycloadditions. | Stereoselective synthesis of complex heterocyclic structures. | frontiersin.org |

Development of Novel Research Tools and Material Science Applications

The unique structural and electronic properties of this compound make it an attractive building block not only for pharmaceuticals but also for the development of novel research tools and advanced materials. The incorporation of this scaffold into larger molecular architectures could lead to the creation of specialized chemical probes for studying biological systems.

In material science, the introduction of organofluorine compounds can impart desirable properties such as increased thermal stability and chemical resistance. mdpi.com While research into the material science applications of dichlorophenyl pyrrolidine itself is still nascent, the principles applied to other fluorinated heterocycles could be extended to this scaffold. For example, incorporating this moiety into polymer backbones or as a component of network materials could lead to new fluorinated materials with tailored properties. mdpi.com

The development of bimetallic nanoparticles for catalysis is another area where functionalized organic molecules play a role, often as stabilizing or directing agents. researchgate.net The dichlorophenyl pyrrolidine structure could potentially be used to create functionalized nanoparticles with specific catalytic activities. The inherent biological activity of many pyrrolidine derivatives also suggests their potential use in the development of functional materials with antimicrobial or other bioactive properties.

Table 4: Potential Future Applications in Research and Materials

| Application Area | Rationale/Approach | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Probes | The scaffold's presence in bioactive compounds suggests it can be adapted to target specific proteins or enzymes. | Development of fluorescent or affinity-based probes for studying biological pathways. | nih.govfrontiersin.org |

| Fluorinated Polymers | Incorporation of the dichlorophenyl pyrrolidine moiety into polymer chains. | Creation of new materials with enhanced thermal stability, chemical resistance, and hydrophobicity. | mdpi.com |

| Functional Nanomaterials | Use as a ligand or capping agent in the synthesis of metallic or bimetallic nanoparticles. | Development of novel catalysts with tailored reactivity and selectivity. | nih.govresearchgate.net |

| Bioactive Materials | Integration into materials to confer biological properties. | Creation of surfaces or materials with inherent antimicrobial or antifungal properties. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。